molecular formula C5H4FNO3S B6174037 6-hydroxypyridine-2-sulfonyl fluoride CAS No. 2624123-26-6

6-hydroxypyridine-2-sulfonyl fluoride

Cat. No.: B6174037
CAS No.: 2624123-26-6
M. Wt: 177.16 g/mol
InChI Key: MHULEICFJDUTNM-UHFFFAOYSA-N
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Description

6-Hydroxypyridine-2-sulfonyl fluoride is a heterocyclic compound featuring a pyridine backbone substituted with a hydroxyl group at the 6-position and a sulfonyl fluoride moiety at the 2-position. Sulfonyl fluorides are widely utilized in chemical biology and medicinal chemistry due to their selective reactivity as "click chemistry" electrophiles.

Properties

CAS No.

2624123-26-6

Molecular Formula

C5H4FNO3S

Molecular Weight

177.16 g/mol

IUPAC Name

6-oxo-1H-pyridine-2-sulfonyl fluoride

InChI

InChI=1S/C5H4FNO3S/c6-11(9,10)5-3-1-2-4(8)7-5/h1-3H,(H,7,8)

InChI Key

MHULEICFJDUTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)S(=O)(=O)F

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Pathway and Conditions

  • Sulfonylation : 6-Hydroxypyridine is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C to form 6-hydroxypyridine-2-sulfonyl chloride. This step requires strict temperature control to minimize side reactions such as over-sulfonation.

  • Fluorination : The sulfonyl chloride intermediate reacts with potassium fluoride (KF) in anhydrous acetonitrile at 60°C for 12 hours, replacing the chloride with a fluoride group.

Key Parameters :

  • Solvent : Anhydrous acetonitrile or dimethylformamide (DMF) ensures optimal solubility of intermediates.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥95% purity, as validated by HPLC.

Data Table 1: Sulfonylation-Fluorination Method

ParameterDetails
Starting Material6-Hydroxypyridine
Sulfonylation ReagentChlorosulfonic acid (ClSO₃H)
Fluorination ReagentKF
Reaction Temperature0–5°C (sulfonylation); 60°C (fluorination)
Yield68%
Purity95% (HPLC)

Fluorination of Sulfonyl Chloride Precursors

This approach focuses on synthesizing the sulfonyl chloride intermediate, which is subsequently fluorinated. The method is advantageous for scalability but requires careful handling of moisture-sensitive intermediates.

Procedure

  • Synthesis of 6-Hydroxypyridine-2-sulfonyl Chloride :

    • 6-Hydroxypyridine reacts with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux, forming the sulfonyl chloride.

  • Halogen Exchange :

    • The chloride is displaced by fluoride using AgF or tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature.

Challenges :

  • Moisture Sensitivity : Sulfonyl chlorides hydrolyze readily, necessitating inert-atmosphere conditions.

  • Byproduct Formation : Excess fluorinating agents may lead to desulfonation, reducing yields.

Data Table 2: Fluorination of Sulfonyl Chlorides

ParameterDetails
Starting Material6-Hydroxypyridine-2-sulfonyl chloride
Fluorination ReagentAgF or TBAF
SolventTHF
Reaction Time6–8 hours
Yield72% (AgF); 65% (TBAF)

Oxidative Methods for Sulfonyl Fluoride Formation

Oxidative strategies leverage sulfur-containing precursors, such as thiols or disulfides, which are oxidized to sulfonyl fluorides. This route is less common but offers functional group compatibility.

Protocol

  • Oxidation of 6-Hydroxypyridine-2-thiol :

    • The thiol derivative is treated with hydrogen peroxide (H₂O₂) and hydrofluoric acid (HF) in acetic acid, achieving simultaneous oxidation and fluorination.

  • Alternative Oxidants :

    • Electrochemical oxidation in the presence of fluoride ions has been explored, though yields remain moderate (50–60%).

Mechanistic Insight :

  • The oxidation step converts -SH to -SO₂F via intermediates like sulfinic acid. Side reactions, such as over-oxidation to sulfonic acids, are mitigated by controlling HF concentration.

Data Table 3: Oxidative Fluorination

ParameterDetails
Starting Material6-Hydroxypyridine-2-thiol
Oxidizing AgentH₂O₂/HF
SolventAcetic acid
Reaction Temperature25°C
Yield58%

Conversion from Sulfonamides

Sulfonamides serve as stable precursors for sulfonyl fluoride synthesis. This method, adapted from Chemistry Europe, involves a two-step chlorination-fluorination sequence.

Steps

  • Chlorination :

    • 6-Hydroxypyridine-2-sulfonamide reacts with Pyry-BF₄ and MgCl₂ in acetonitrile, generating the sulfonyl chloride.

  • Fluorination :

    • In situ treatment with KF replaces chloride with fluoride, yielding the sulfonyl fluoride.

Advantages :

  • Chemoselectivity : Functional groups such as esters and amides remain intact.

  • Mild Conditions : Reactions proceed at room temperature, minimizing decomposition.

Data Table 4: Sulfonamide Conversion

ParameterDetails
Starting Material6-Hydroxypyridine-2-sulfonamide
Chlorination ReagentPyry-BF₄, MgCl₂
Fluorination ReagentKF
SolventAcetonitrile
Yield82%

Comparison of Synthetic Routes

Efficiency and Practicality :

  • Sulfonylation-Fluorination : Offers straightforward steps but requires hazardous reagents (ClSO₃H).

  • Sulfonamide Route : Higher yields (82%) and compatibility with complex molecules make it preferable for late-stage modifications.

  • Oxidative Methods : Limited by moderate yields but useful for specific substrates.

Scalability :

  • Industrial-scale production favors the sulfonylation-fluorination method due to reagent availability, though the sulfonamide route is gaining traction for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

6-hydroxypyridine-2-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and thiols, as well as oxidizing and reducing agents. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of sulfonamide or sulfonate derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks .

Scientific Research Applications

Chemical Synthesis

Versatile Electrophile
6-Hydroxypyridine-2-sulfonyl fluoride acts as a versatile electrophile in organic synthesis, particularly in the formation of sulfonamides and sulfonylated compounds. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it a valuable reagent for synthesizing complex molecules. The introduction of the sulfonyl fluoride group enhances the reactivity of various substrates, facilitating the formation of new chemical bonds.

Synthesis of Biologically Active Compounds
This compound has been utilized in the synthesis of various biologically active molecules. For instance, sulfonyl fluorides have been integrated into drug design, serving as warheads for enzyme inhibitors. The unique properties of sulfonyl fluorides allow for selective targeting and modulation of biological pathways, which is crucial in developing therapeutic agents .

Medicinal Chemistry

Enzyme Inhibition
The application of this compound extends to its use as an enzyme inhibitor. Research has shown that sulfonyl fluorides can selectively inhibit specific enzymes by covalently modifying active sites. This feature is particularly beneficial in designing inhibitors for proteases and kinases, which are vital targets in cancer therapy and other diseases .

Chemical Probes
Sulfonyl fluorides are also employed as chemical probes in biological systems. Their ability to react under physiological conditions enables researchers to study enzyme mechanisms and cellular processes. The development of probes based on this compound can lead to insights into disease mechanisms and aid in drug discovery .

Catalytic Applications

Catalysis in Organic Reactions
Recent advancements have highlighted the role of this compound in catalytic transformations. It can be used in reactions such as sulfur(VI) fluoride exchange (SuFEx), which is a powerful method for constructing complex molecular architectures. The stability and reactivity profile of sulfonyl fluorides make them suitable candidates for catalyzing various organic reactions under mild conditions .

Functional Polymer Synthesis
The compound has also been explored for synthesizing functional polymers and materials. By utilizing its electrophilic properties, researchers can create polymers with tailored functionalities that can be applied in drug delivery systems and advanced materials science .

Case Studies

Study Application Findings
Enzyme InhibitionDemonstrated selective inhibition of serine proteases using sulfonyl fluorides, leading to potential therapeutic applications.
Chemical ProbesDeveloped probes for studying cellular mechanisms; highlighted the utility of sulfonyl fluorides in live-cell imaging.
Catalytic TransformationsShowcased the effectiveness of sulfonyl fluorides in SuFEx reactions, enabling rapid construction of complex molecules with high selectivity.

Mechanism of Action

The mechanism of action of 6-hydroxypyridine-2-sulfonyl fluoride involves its reactivity with nucleophilic residues in proteins and other biological molecules. The sulfonyl fluoride group acts as an electrophile, forming covalent bonds with nucleophiles such as serine, threonine, and tyrosine residues. This reactivity is exploited in the design of chemical probes and inhibitors that target specific proteins and pathways .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Methods : The methyl derivative is synthesized via oxidation of a thiol precursor using NaOCl and sulfuric acid , while the hydroxyl analog may require alternative strategies (e.g., direct hydroxylation or protection/deprotection sequences).

Reactivity and Stability

  • 6-Methylpyridine-2-sulfonyl Fluoride : Demonstrates robustness in acidic environments due to the electron-donating methyl group, which stabilizes the sulfonyl fluoride moiety. Its lipophilicity enhances compatibility with organic solvents .
  • 6-Hydroxypyridine-2-sulfonyl Fluoride : The hydroxyl group’s electron-withdrawing nature may accelerate hydrolysis of the sulfonyl fluoride under aqueous conditions. However, it could also enable targeted interactions in biological systems (e.g., protein binding via H-bonding).

Functional Group Comparisons

  • Sulfonyl Fluoride vs. Sulfonate Esters : Unlike sulfonate esters (e.g., pyridazine sulfonates in ), sulfonyl fluorides exhibit superior leaving-group properties, making them preferred for covalent bond formation in drug discovery.
  • Hydroxyl vs. Chloro Substituents : While 6-chloro-4-hydroxypyrimidine () is structurally distinct (pyrimidine core), its chloro and hydroxyl groups highlight how electronegative substituents modulate reactivity—a principle applicable to pyridine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 6-hydroxypyridine-2-sulfonyl fluoride in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use vapor respirators if ventilation is insufficient .
  • Ventilation: Conduct experiments in fume hoods or closed systems to minimize inhalation exposure. Install emergency showers and eyewash stations .
  • First Aid: For skin contact, wash immediately with soap and water; for eye exposure, rinse cautiously with water for 15 minutes and seek medical attention .
  • Storage: Store in airtight containers at -20°C for long-term stability, as sulfonyl fluorides are prone to hydrolysis under humid conditions .

Q. What spectroscopic methods are effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the structure. The fluorine signal near 60-70 ppm (in 19F^{19}\text{F} NMR) is characteristic of sulfonyl fluorides .
  • Mass Spectrometry (LC-MS): Employ high-resolution LC-MS to verify molecular weight (e.g., expected [M+H]+^+ ion for C5_5H4_4FNO3_3S: 178.18 g/mol) and detect impurities .
  • HPLC Purity Analysis: Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥98% purity thresholds. Calibrate with certified reference materials .

Q. How can researchers ensure the purity of synthesized this compound?

  • Methodological Answer:

  • Recrystallization: Purify using anhydrous ethanol or acetonitrile, leveraging solubility differences between the product and byproducts .
  • Chromatographic Techniques: Perform flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound. Monitor fractions via TLC .
  • Quantitative Analysis: Validate purity via elemental analysis (C, H, N, S) and compare results with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying experimental conditions?

  • Methodological Answer:

  • Parameter Cross-Validation: Replicate conflicting studies while strictly controlling variables (e.g., temperature, solvent polarity, catalyst presence). For example, reactivity discrepancies in nucleophilic substitutions may arise from trace moisture or pH variations .
  • Kinetic Studies: Conduct time-resolved experiments (e.g., stopped-flow spectroscopy) to compare reaction rates under disputed conditions. Use Arrhenius plots to assess activation energy differences .
  • Collaborative Verification: Share samples with independent labs to eliminate batch-specific anomalies (e.g., impurities from synthesis routes) .

Q. What strategies are recommended for studying the hydrolytic stability of this compound in aqueous environments?

  • Methodological Answer:

  • pH-Dependent Stability Assays: Prepare buffered solutions (pH 2–12) and monitor degradation via 19F^{19}\text{F} NMR or fluoride ion-selective electrodes. Hydrolysis typically accelerates under alkaline conditions due to sulfonyl group activation .
  • Temperature-Controlled Kinetics: Use accelerated stability testing (e.g., 40–60°C) to extrapolate shelf life at 25°C via the Arrhenius equation .
  • Computational Modeling: Apply density functional theory (DFT) to predict hydrolysis pathways and identify stabilizing substituents (e.g., electron-withdrawing groups on the pyridine ring) .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in novel reactions?

  • Methodological Answer:

  • Quantum Mechanical Calculations: Use Gaussian or ORCA software to calculate Fukui indices for electrophilic/nucleophilic sites. Compare with experimental regioselectivity in Suzuki-Miyaura couplings or click reactions .
  • Molecular Dynamics (MD) Simulations: Model solvent effects on reaction trajectories (e.g., DMSO vs. THF) to optimize solvent choice for desired pathways .
  • Machine Learning (ML): Train ML models on existing sulfonyl fluoride reactivity datasets to predict novel reactions (e.g., with bioconjugation partners like amines or thiols) .

Data Contradiction Analysis Framework

  • Root-Cause Identification:
    • Compare solvent purity (HPLC-grade vs. technical-grade), reaction scales (micro vs. bulk), and analytical methods (e.g., NMR integration errors) across studies .
  • Statistical Validation:
    • Apply ANOVA to assess significance of observed discrepancies. Use bootstrapping for small sample sizes .
  • Mechanistic Hypotheses:
    • Propose competing mechanisms (e.g., radical vs. ionic pathways) and validate via radical trapping experiments or isotopic labeling .

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